4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline
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Overview
Description
4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline is a complex organic compound that features a thiazole ring, a chlorophenoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of p-chlorophenol with a suitable halogenated precursor, followed by the formation of the thiazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of copper complexes as catalysts can significantly reduce reaction temperatures and improve overall yield . The process generally involves the reaction of p-chlorophenol with 2,4-dichloroacetophenone under catalytic conditions, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar structural motif, used in agriculture.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used herbicide with a related chlorophenoxy group.
Uniqueness
4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline stands out due to its unique combination of a thiazole ring and aniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62178-19-2 |
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Molecular Formula |
C16H13ClN2OS |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-3-7-14(8-4-12)20-9-16-19-15(10-21-16)11-1-5-13(18)6-2-11/h1-8,10H,9,18H2 |
InChI Key |
FUXWTBGEFZWAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)COC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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